3-(2,3-Dimethylphenyl)-2-oxopropanoic acid
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
SCOPIBMUIURTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with an appropriate acyl chloride, followed by hydrolysis. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring, facilitated by the electron-donating methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures under controlled conditions.
Major Products:
Oxidation: 2,3-Dimethylbenzoic acid or 2,3-dimethylbenzaldehyde.
Reduction: 3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-2-oxopropanoic acid finds applications in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-(2,3-Dimethylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the 2-oxopropanoic acid moiety is crucial for its activity, as it can form hydrogen bonds and other interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(2,3-dimethylphenyl)-2-oxopropanoic acid, highlighting differences in substituents, physicochemical properties, and biological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity Methyl vs. Indole vs. Dimethylphenyl: 3-(3-Indolyl)-2-oxopropanoic acid, with its nitrogen-containing indole ring, participates in tryptophan metabolism and gut microbiota interactions, whereas the dimethylphenyl analog may exhibit distinct metabolic pathways due to its non-polar substituents .
Ester vs. Acid Forms The ethyl ester derivative (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate) is more lipophilic than the free acid form, which may influence its utility in synthetic chemistry versus biological systems .
Positional Isomerism
- The 3,4-dimethylphenyl group in omifolate A versus the 2,3-dimethyl substitution in the target compound demonstrates how substituent positioning affects biological targets. Omifolate A’s cholinesterase inhibition highlights the importance of substituent placement for enzyme interaction.
Physicochemical and Spectroscopic Comparisons
- Melting Points: 3-(2-Methoxyphenyl)propanoic acid has a defined melting range (85–89°C) , while data for the target compound is absent, suggesting further experimental characterization is needed.
- Spectroscopic Data: Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (a related ester) exhibits distinct IR peaks at 1680 cm⁻¹ (C=O) and 1655 cm⁻¹ (C=O), which could guide characterization of the target compound’s carbonyl groups .
Q & A
Q. What are the optimized synthetic routes for 3-(2,3-Dimethylphenyl)-2-oxopropanoic Acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 2,3-dimethylbenzene with oxalyl chloride, followed by hydrolysis. Key parameters include:
- Temperature : 0–5°C during acylation to minimize side reactions (e.g., over-alkylation) .
- Catalyst : Lewis acids like AlCl₃ (1.2 equiv.) enhance electrophilic substitution efficiency .
- Workup : Acidic hydrolysis (HCl, 6M) at 60°C for 4 hours yields the carboxylic acid.
Yield Optimization Table :
| Catalyst Loading (equiv.) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.0 | 0 | 62 |
| 1.2 | 0 | 78 |
| 1.5 | 25 | 45 (with impurities) |
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of:
- ¹H NMR : Look for aromatic proton splitting patterns (e.g., para-substitution in intermediates vs. ortho/meta in final product). The 2,3-dimethylphenyl group shows two distinct methyl singlets .
- ¹³C NMR : The ketone carbonyl appears at ~200 ppm, while the carboxylic acid carbonyl is ~175 ppm .
- IR Spectroscopy : Confirm C=O stretches at 1700–1750 cm⁻¹ and O-H (carboxylic acid) at 2500–3000 cm⁻¹ .
Q. What are the common chemical transformations of the 2-oxopropanoic acid moiety?
- Methodological Answer : The α-keto acid group undergoes:
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, yielding 3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid .
- Decarboxylation : Heating with CuO in quinoline at 150°C removes CO₂, forming 2,3-dimethylacetophenone .
- Condensation : React with hydrazines to form hydrazones for crystallography studies .
Advanced Research Questions
Q. How does steric hindrance from the 2,3-dimethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The dimethyl groups limit access to the phenyl ring’s reactive sites. For Suzuki-Miyaura coupling:
- Use bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates.
- Optimize solvent polarity (e.g., DMF:H₂O 3:1) to balance solubility and reaction rate.
Example : Coupling with 4-bromopyridine achieves 65% yield vs. <20% without steric mitigation .
Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to distinguish specific inhibition from nonspecific toxicity .
- Counter-Screens : Use HEK293 cells (non-target) to isolate cytotoxicity effects.
- Structural Analog Comparison : Replace the 2-oxo group with ester or amide variants to probe pharmacophore requirements .
Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 1ATP for tyrosine kinases). The 2-oxo group forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : Run 100 ns trajectories to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Data Contradiction Analysis
Q. Why do HPLC purity results conflict with NMR integration values?
- Methodological Answer :
- Impurity Identification : Use LC-MS to detect non-UV-active byproducts (e.g., dimerized species).
- NMR Relaxation Delays : Increase D1 to 5 seconds to ensure complete relaxation of aromatic protons, improving quantitation .
Example : A 95% HPLC purity sample showed 88% NMR purity due to residual solvent (DMSO) masking impurities.
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.25 (s, 6H, CH₃), 3.82 (s, 2H, CH₂), 7.2–7.4 (m, 3H, Ar-H) | |
| IR (KBr) | 1715 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H) |
Table 2 : Biological Assay Optimization Parameters
| Parameter | Optimal Condition | Impact on Results |
|---|---|---|
| Cell Line | HCT116 (colon cancer) | High target expression |
| Incubation Time | 48 hours | Avoids overgrowth |
| Solvent Control | DMSO ≤0.1% | Minimizes artifact |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
